Cas no 157701-72-9 (2-Fluoro-4-nitrobenzaldehyde)

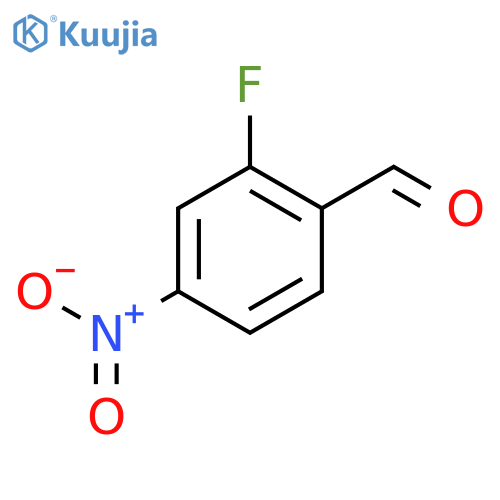

2-Fluoro-4-nitrobenzaldehyde structure

商品名:2-Fluoro-4-nitrobenzaldehyde

CAS番号:157701-72-9

MF:C7H4FNO3

メガワット:169.109965324402

MDL:MFCD00968941

CID:139281

2-Fluoro-4-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-nitrobenzaldehyde

- Benzaldehyde,2-fluoro-4-nitro-

- 2-floro-4-nitrobenzaldehyde

- 3-Fluoro-4-formylnitrobenzene

- 2-fluoro-4-nitro-benzaldehyde

- BENZALDEHYDE, 2-FLUORO-4-NITRO-

- fluoronitrobenzaldehyde

- PubChem17013

- 4-nitro-2-fluorobenzaldehyde

- KSC494I2B

- 4-nitro-2-fluoro-benzaldehyde

- ZFCMKFOFVGHQNE-UHFFFAOYSA-N

- CL8280

- RP10450

-

- MDL: MFCD00968941

- インチ: 1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H

- InChIKey: ZFCMKFOFVGHQNE-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C([H])=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 169.01800

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 192

- トポロジー分子極性表面積: 62.9

じっけんとくせい

- 密度みつど: 1.443

- ゆうかいてん: 98-100℃

- ふってん: 301.5℃ at 760 mmHg

- PSA: 62.89000

- LogP: 2.06960

- かんど: Air Sensitive

2-Fluoro-4-nitrobenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P280,P305

P351

P338,P304

P340,P405,P501a - 危険レベル:IRRITANT

2-Fluoro-4-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-4-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-76018-0.25g |

2-fluoro-4-nitrobenzaldehyde |

157701-72-9 | 95.0% | 0.25g |

$19.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022661-5g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 98% | 5g |

¥540.00 | 2023-11-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33937-250mg |

2-Fluoro-4-nitrobenzaldehyde, 97% |

157701-72-9 | 97% | 250mg |

¥1338.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022661-10g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 98% | 10g |

¥862.00 | 2023-11-21 | |

| Fluorochem | 076335-25g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 95% | 25g |

£363.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D583463-5g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 95% | 5g |

$466 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140240-250mg |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 97% | 250mg |

¥74.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021463-250mg |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 97% | 250mg |

¥84 | 2024-05-25 | |

| Apollo Scientific | PC57031-5g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 97% | 5g |

£84.00 | 2025-02-21 | |

| Chemenu | CM243543-5g |

2-Fluoro-4-nitrobenzaldehyde |

157701-72-9 | 95+% | 5g |

$126 | 2022-06-12 |

2-Fluoro-4-nitrobenzaldehyde 関連文献

-

Léo Bucher,Sandrine Kappler-Gratias,Nicolas Desbois,Kerstin Bystricky,Franck Gallardo,Claude P. Gros RSC Med. Chem. 2020 11 771

157701-72-9 (2-Fluoro-4-nitrobenzaldehyde) 関連製品

- 27996-87-8(2-Fluoro-5-nitrobenzaldehyde)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 307-59-5(perfluorododecane)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:157701-72-9)2-Fluoro-4-nitrobenzaldehyde

清らかである:99%/99%

はかる:25g/100g

価格 ($):283.0/933.0